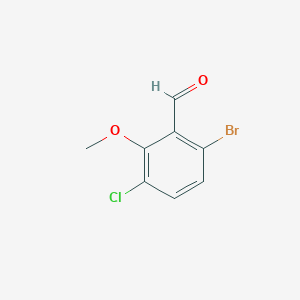
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is an organic compound with the molecular formula C7H5BrF2O . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group and a difluoromethoxy group . The exact mass of the molecule is 221.949173 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3 and a molar volume of 140.9±3.0 cm3 . The compound is also characterized by a polar surface area of 9 Å2 and a polarizability of 16.2±0.5 10-24 cm3 .Applications De Recherche Scientifique
Synthesis and Application of Fluorinated Compounds
Research on compounds like 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene often focuses on their synthesis and potential as intermediates in the development of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with similarities in bromination and fluorination, has been explored as a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009). This research highlights the importance of developing efficient synthetic routes for fluorinated compounds, which can be crucial for their application in pharmaceuticals.
Environmental Impact and Degradation
The environmental impact and degradation mechanisms of brominated and fluorinated compounds, including potential byproducts like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been extensively studied. These compounds occur as trace contaminants in brominated flame retardants and are produced during the combustion of these chemicals (Mennear & Lee, 1994). Understanding the formation, environmental fate, and health effects of such byproducts is crucial for assessing the safety and ecological impact of using brominated and fluorinated chemicals in various applications.
Flame Retardants and Health Implications
The use of brominated flame retardants, their occurrence in indoor air, dust, consumer goods, and food, and the associated health risks have also been reviewed. Novel brominated flame retardants (NBFRs) are of particular concern due to their potential health and environmental impacts (Zuiderveen et al., 2020). Research in this area is critical for developing safer chemical formulations and regulations to protect human health and the environment.
Safety and Hazards
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLXLSHJUDWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)







![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)
